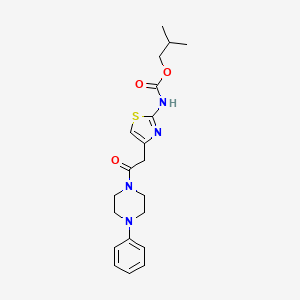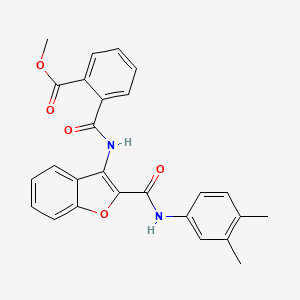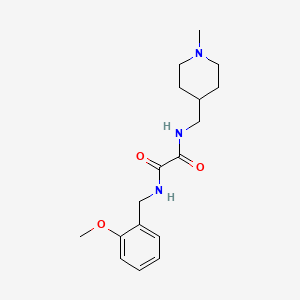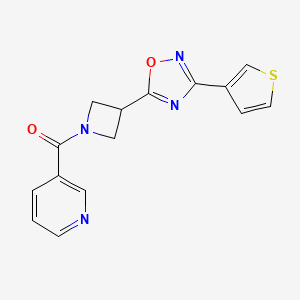![molecular formula C18H15ClN2O5 B2944005 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 903187-24-6](/img/structure/B2944005.png)
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide is an intriguing chemical compound known for its unique structural framework and multifaceted applications in various scientific fields. This compound's complex molecular architecture features distinct functionalities that contribute to its diverse chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide typically involves multiple steps that incorporate strategic molecular transformations. Commonly, the process begins with the chlorination of benzo[d]oxazole derivatives, followed by the formation of the oxo group. Subsequent coupling reactions introduce the propanamide moiety, usually under carefully controlled temperature and solvent conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions becomes crucial. This includes the selection of efficient catalysts, use of continuous flow reactors to control reaction kinetics, and purification techniques such as recrystallization or chromatography to isolate the desired compound in its pure form. Scale-up processes must also consider environmental and safety regulations, ensuring minimal waste and efficient use of resources.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly involving the dioxin ring, which can form additional oxo functionalities under oxidizing conditions.
Reduction: : Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions like amines or thiols. Reaction conditions vary based on the desired transformation, typically involving solvents like dichloromethane or dimethyl sulfoxide and controlled temperatures.
Major Products Formed
Oxidation products: : Additional oxo functionalities on the dioxin ring.
Reduction products: : Hydroxyl derivatives from the reduction of oxo groups.
Substitution products: : Compounds with new functional groups replacing the chloro substituent.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound serves as a versatile intermediate for the synthesis of complex molecules
Biology and Medicine
In biological research, 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide is investigated for its potential therapeutic properties. Its interactions with biological targets make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrial applications include its use as a building block for advanced materials, including polymers with specialized properties. Its unique structure contributes to the development of products with enhanced performance characteristics.
Mécanisme D'action
The mechanism by which 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide exerts its effects is largely dependent on its interactions with molecular targets. It can bind to specific enzymes, altering their activity, or interact with receptors, modulating cellular signaling pathways. These interactions are often mediated by the compound's structural features, such as the oxo and chloro groups, which facilitate binding through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide stands out due to its unique combination of the benzo[d]oxazole and dioxin rings. This structural configuration imparts distinct reactivity and binding properties, making it valuable in contexts where other compounds may not be as effective.
List of Similar Compounds
3-(5-bromo-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide
3-(5-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide
These similar compounds share core structural elements but vary in substituents, impacting their chemical and biological properties.
Propriétés
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5/c19-11-1-3-14-13(9-11)21(18(23)26-14)6-5-17(22)20-12-2-4-15-16(10-12)25-8-7-24-15/h1-4,9-10H,5-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKKVHASYFHICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2943923.png)
![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B2943924.png)

![3-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenecarbohydrazide](/img/structure/B2943930.png)

![N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2943932.png)




![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine](/img/structure/B2943941.png)
![Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate](/img/structure/B2943942.png)
![4-(dimethylsulfamoyl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B2943944.png)
